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Compound of Interest

Compound Name: Huanglongmycin N

Cat. No.: B12424404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Huanglongmycin N, a DNA

topoisomerase I inhibitor produced by the novel actinomycete strain Streptomyces sp.

CB09001. The strain was isolated from a soil sample collected in a karstic cave in Xiangxi,

China.[1][2] This document outlines the biological activities, production, isolation, and proposed

biosynthetic pathway of Huanglongmycin N, presenting quantitative data in structured tables

and detailed experimental protocols. Visualizations of key processes are provided to facilitate

understanding.

Core Compound Profile
Characteristic Description Reference

Compound Name Huanglongmycin N [3][4][5][6]

Producing Organism Streptomyces sp. CB09001 [1][2]

Source
Karstic cave soil, Xiangxi,

China
[1][2]

Chemical Class Polyketide, Anthraquinone [7]

Molecular Formula C₁₉H₁₆O₅ [5]

Molecular Weight 324.33 g/mol [5]

Mechanism of Action DNA Topoisomerase I Inhibitor [3][4][5][6]
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Biological Activity
Huanglongmycin N has demonstrated significant biological activity, particularly as a DNA

topoisomerase I inhibitor and a cytotoxic agent against cancer cell lines.

DNA Topoisomerase I Inhibition
Huanglongmycin N inhibits human DNA topoisomerase I with a half-maximal effective

concentration (EC₅₀) of 14 μM.[4][5] This inhibitory activity is the basis for its potential as an

anticancer agent.

Cytotoxicity
The compound exhibits potent cytotoxicity against human colorectal adenocarcinoma (Caco-2)

cells. The half-maximal inhibitory concentration (IC₅₀) has been determined as 0.51 ± 0.1 μM.

[7]

Antibacterial Activity
Currently, there is no specific data available on the antibacterial activity of Huanglongmycin N.

However, its congeners, Huanglongmycin A and B, have shown weak activity against certain

Gram-negative and Gram-positive bacteria.[1]

Table 1: Quantitative Biological Activity of Huanglongmycin N and Congeners

Compound Activity Target Value

Huanglongmycin N
DNA Topoisomerase I

Inhibition

Human

Topoisomerase I
EC₅₀ = 14 μM[4][5]

Cytotoxicity Caco-2 cells
IC₅₀ = 0.51 ± 0.1

μM[7]

Huanglongmycin A Antibacterial P. aeruginosa, E. coli MIC = 64 μg/mL[1]

Cytotoxicity A549 cells
IC₅₀ = 13.8 ± 1.5

μM[1]

Huanglongmycin B Antibacterial S. aureus strains MIC = 64 μg/mL[1]
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Experimental Protocols
Production of Huanglongmycin N
1. Strain Maintenance and Spore Preparation:

Streptomyces sp. CB09001 is maintained on G1 agar plates.[1][2]

G1 Agar Medium Composition: 2% soluble starch, 0.1% KNO₃, 0.05% K₂HPO₄, 0.05%

MgSO₄·7H₂O, 0.05% NaCl, 0.001% FeSO₄·7H₂O, and 1.5% agar.[1][2]

Plates are incubated at 28°C to obtain spores.[1][2]

2. Fermentation:

Seed cultures are prepared by inoculating 250 mL Erlenmeyer flasks containing 50 mL of G1

liquid medium (same composition as G1 agar but without agar).

Seed cultures are incubated at 30°C on a rotary shaker at 230 rpm for 72 hours.[1]

For large-scale production, the seed culture is transferred to 2 L Erlenmeyer flasks, each

containing 1 L of G1 medium.

The production culture is incubated at 30°C on a rotary shaker at 200 rpm for 7 days.[8]
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Caption: Workflow for the production of Huanglongmycin N.

Isolation and Purification of Huanglongmycin N
The fermentation broth (6 L) is centrifuged to separate the supernatant and mycelia.[2]
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The supernatant is extracted with ethyl acetate.

The mycelia are also extracted with ethyl acetate.

The organic extracts are combined and evaporated to yield a crude extract.

The crude extract is subjected to a series of column chromatography steps, including silica

gel and polyamide columns, using a gradient of solvents such as dichloromethane and

methanol to separate the different Huanglongmycin congeners.

Final purification of Huanglongmycin N is achieved by semipreparative reverse-phase high-

performance liquid chromatography (RP-HPLC).[8]
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Caption: General workflow for the isolation of Huanglongmycin N.

DNA Topoisomerase I Inhibition Assay
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This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid

DNA by DNA topoisomerase I.

Reaction Mixture: 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM dithiothreitol

(DTT), 2 mM spermidine, 0.01% bovine serum albumin (BSA), 250 ng of supercoiled

pBR322 plasmid DNA, and 0.3 units of calf thymus DNA topoisomerase I.[9]

The test compound (Huanglongmycin N) is added to the reaction mixture at various

concentrations.

The reaction is incubated at 37°C for 30 minutes.[9]

The reaction is terminated by the addition of a stop solution containing SDS and EDTA.[9]

The products are analyzed by agarose gel electrophoresis.[9]

Inhibition is observed as the persistence of the supercoiled DNA form, which migrates faster

in the gel than the relaxed form.

Biosynthesis of Huanglongmycin N
The biosynthesis of Huanglongmycins in Streptomyces sp. CB09001 is proposed to proceed

through a type II polyketide synthase (PKS) pathway.[1][2] The identified hlm biosynthetic gene

cluster contains the necessary genes for the assembly of the polyketide backbone.[1][8]

The proposed pathway for the core scaffold involves the condensation of nine malonyl-CoA

units by the minimal PKS, which includes the ketosynthase α (HlmG), ketosynthase β (HlmF),

and an acyl carrier protein (HlmE).[1][10] Subsequent modifications, including ketoreduction,

cyclization, and aromatization, are catalyzed by other enzymes in the cluster to form the

various Huanglongmycin congeners. The specific enzymatic steps leading to the unique

chemical structure of Huanglongmycin N are still under investigation but likely involve specific

tailoring enzymes encoded within the hlm gene cluster.
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Caption: Proposed biosynthetic pathway for Huanglongmycin N.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b12424404?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

